Ortho-tert-Butyl Substitution Elevates Computed LogP by 0.2 Units Relative to the Para Isomer
The ortho (2-position) tert-butylphenoxy isomer exhibits a higher computed octanol–water partition coefficient than its para (4-position) counterpart, reflecting the steric and electronic influence of the ortho substituent on overall hydrophobicity [1][2]. This difference, although small, can alter membrane partitioning behavior, a critical parameter in early drug discovery.
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.9 |
| Comparator Or Baseline | 2-(4-tert-butylphenoxy)-N-cyclohexylacetamide (CID 710376): XLogP3 = 4.7 |
| Quantified Difference | ΔXLogP3 = +0.2 (target more lipophilic) |
| Conditions | XLogP3 prediction model v.3.0, PubChem computed properties |
Why This Matters
For procurement managers, selecting the ortho isomer over the para isomer provides a defined, albeit modest, increase in lipophilicity that may be crucial for specific cell-permeability or receptor-binding requirements in screening assays.
- [1] PubChem Compound Summary for CID 725956, 2-(2-tert-butylphenoxy)-N-cyclohexylacetamide. National Center for Biotechnology Information (2025). https://pubchem.ncbi.nlm.nih.gov/compound/2-(2-tert-butylphenoxy)-N-cyclohexylacetamide View Source
- [2] PubChem Compound Summary for CID 710376, 2-(4-tert-butylphenoxy)-N-cyclohexylacetamide. National Center for Biotechnology Information (2025). https://pubchem.ncbi.nlm.nih.gov/compound/2-(4-tert-butylphenoxy)-N-cyclohexylacetamide View Source
